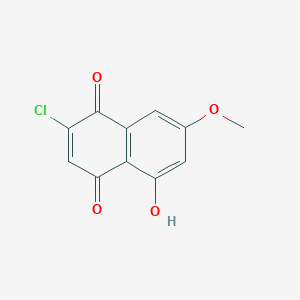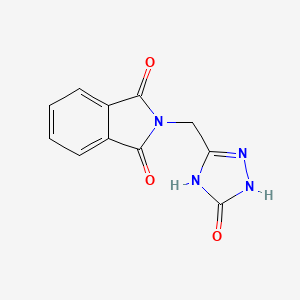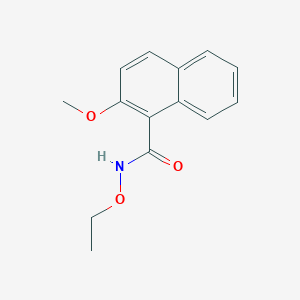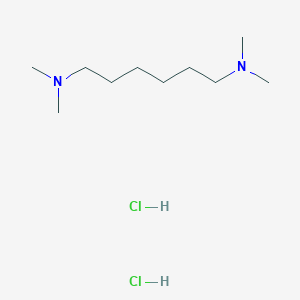
4-(Cyclohexylmethyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylmethyl)quinolin-2(1H)-one is a chemical compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and chemical properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4). The reaction conditions include heating the mixture under reflux for several hours, followed by purification through flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,3-diones.
Reduction: Reduction reactions can convert it into quinolin-2(1H)-amines.
Substitution: It can undergo substitution reactions at the quinoline ring, particularly at the C3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinolin-2,3-diones.
Reduction: Quinolin-2(1H)-amines.
Substitution: Various substituted quinolinones depending on the reagents used.
Scientific Research Applications
4-(Cyclohexylmethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: The parent compound with similar chemical properties.
4-Methylquinolin-2(1H)-one: A derivative with a methyl group at the C4 position.
4-Phenylquinolin-2(1H)-one: A derivative with a phenyl group at the C4 position.
Uniqueness
4-(Cyclohexylmethyl)quinolin-2(1H)-one is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and biological properties compared to other quinolinone derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19NO/c18-16-11-13(10-12-6-2-1-3-7-12)14-8-4-5-9-15(14)17-16/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,17,18) |
InChI Key |
XGUJHLLSNHDRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)



![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)

![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)




![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)

